![molecular formula C17H17Cl2N3O B3037847 (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone CAS No. 640759-18-8](/img/structure/B3037847.png)
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
Overview
Description
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone is a compound that features a piperazine ring substituted with amino and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves the reaction of 4-chloroaniline with piperazine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Anhydrous potassium carbonate
Solvent: Methanol
Temperature: Reflux conditions
The reaction proceeds through nucleophilic substitution, where the amino group of piperazine attacks the chlorophenyl group, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl groups can be reduced to form corresponding aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, aniline derivatives, and substituted piperazine compounds .
Scientific Research Applications
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Biological Activity
The compound (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone , also known as CAS 640759-18-8 , is a piperazine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and neuropharmacology. This article synthesizes diverse research findings on its biological activity, including structure-activity relationships, mechanisms of action, and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17Cl2N3O
- Molecular Weight : 348.24 g/mol
- IUPAC Name : 4-(4-amino-2-chlorophenyl)-1-piperazinyl(4-chlorophenyl)methanone
The structure features a piperazine ring substituted with both amino and chlorophenyl groups, which are critical for its biological activity.
Research indicates that this compound functions primarily through the inhibition of specific cellular pathways related to cancer cell proliferation and apoptosis. Notably, studies have shown that derivatives of piperazine can disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .
Key Mechanisms:
- Microtubule Disruption : Similar compounds have been shown to inhibit microtubule dynamics, which is crucial for cell division .
- Dopamine D4 Receptor Affinity : The compound exhibits high affinity for dopamine D4 receptors, suggesting potential applications in neuropharmacology .
Case Studies and Findings:
- Colon Cancer Sensitivity :
- Dopamine Receptor Studies :
- Cytotoxicity Testing :
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on the structural modifications made to the piperazine framework.
Modification Type | Effect on Activity |
---|---|
Chlorine Substitution | Increased affinity for D4 receptors |
Amino Group Positioning | Enhanced cytotoxicity against cancer cells |
Variations in Aromatic Rings | Altered selectivity towards different receptor subtypes |
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest moderate toxicity levels; however, detailed toxicological assessments are necessary to establish safety margins for clinical applications .
Properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-13-3-1-12(2-4-13)17(23)22-9-7-21(8-10-22)16-6-5-14(20)11-15(16)19/h1-6,11H,7-10,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTYBPMHITZRJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.